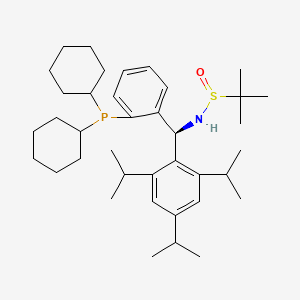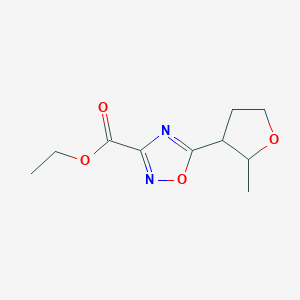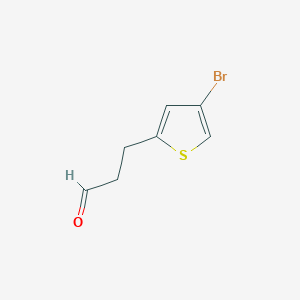
3-(4-Bromothiophen-2-yl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromothiophen-2-yl)propanal is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom and an aldehyde group in the structure of this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromothiophen-2-yl)propanal typically involves the bromination of thiophene followed by formylation. One common method is the bromination of 2-thiophenecarboxaldehyde to obtain this compound. The reaction is carried out in the presence of bromine and a suitable solvent such as acetic acid. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and reaction time, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
化学反应分析
Types of Reactions
3-(4-Bromothiophen-2-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products Formed
Oxidation: 3-(4-Bromothiophen-2-yl)propanoic acid.
Reduction: 3-(4-Bromothiophen-2-yl)propanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
3-(4-Bromothiophen-2-yl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 3-(4-Bromothiophen-2-yl)propanal depends on its specific application. In general, the compound can interact with biological targets such as enzymes and receptors through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets .
相似化合物的比较
Similar Compounds
3-(4-Chlorothiophen-2-yl)propanal: Similar structure with a chlorine atom instead of bromine.
3-(4-Fluorothiophen-2-yl)propanal: Similar structure with a fluorine atom instead of bromine.
3-(4-Methylthiophen-2-yl)propanal: Similar structure with a methyl group instead of bromine.
Uniqueness
3-(4-Bromothiophen-2-yl)propanal is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s reactivity and binding affinity in various chemical and biological applications. Additionally, the bromine atom can be easily substituted with other functional groups, making the compound a versatile intermediate in organic synthesis .
属性
分子式 |
C7H7BrOS |
|---|---|
分子量 |
219.10 g/mol |
IUPAC 名称 |
3-(4-bromothiophen-2-yl)propanal |
InChI |
InChI=1S/C7H7BrOS/c8-6-4-7(10-5-6)2-1-3-9/h3-5H,1-2H2 |
InChI 键 |
WXDDMGJNASORKY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC=C1Br)CCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B13643766.png)

![1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B13643786.png)
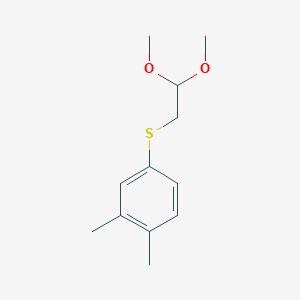
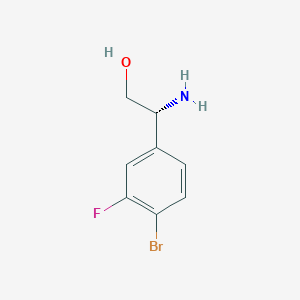



![methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B13643813.png)
![3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13643820.png)

![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B13643838.png)
